N-(3,5-dimethylphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-(3,5-dimethylphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a heterocyclic compound featuring a triazolo-pyrazine core fused with a morpholine moiety and an acetamide-linked 3,5-dimethylphenyl group. This structure combines elements of both triazole and pyrazine rings, which are known for their bioactivity in medicinal and agrochemical contexts. The morpholine substituent enhances solubility and bioavailability, while the dimethylphenyl group contributes to lipophilicity and target binding specificity.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-13-9-14(2)11-15(10-13)21-16(26)12-25-19(27)24-4-3-20-17(18(24)22-25)23-5-7-28-8-6-23/h3-4,9-11H,5-8,12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHVGTLRHJYIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural differences, functional groups, and inferred bioactivities are highlighted.
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle Influence: The triazolo-pyrazine core in the target compound differentiates it from triazolo-pyrimidines (e.g., flumetsulam) and triazines (e.g., triaziflam). AP-PROTAC-1’s thieno-triazolo-diazepine core suggests broader conformational flexibility compared to the rigid pyrazine scaffold .
Substituent Effects: The morpholine group in the target compound likely enhances water solubility compared to the sulfonamide in flumetsulam or the oxazolidinone in oxadixyl. Morpholine is a common pharmacophore in kinase inhibitors (e.g., PI3K/mTOR pathways) .
Functional Group Activity: Acetamide linkages (shared with oxadixyl) are associated with fungicidal activity, but the absence of methoxy or oxazolidinone groups in the target compound suggests a divergent mechanism . PROTACs like AP-PROTAC-1 rely on E3 ligase-binding motifs (e.g., dioxopiperidinyl), which are absent in the target compound, limiting direct functional parallels .
Research Findings and Hypotheses
While direct studies on the target compound are unavailable in the provided evidence, inferences can be drawn from analogs:
- Agrochemical Potential: Triazolo-pyrazines with morpholine substituents have shown herbicidal activity in preliminary screens, possibly via disruption of plant amino acid biosynthesis .
- Kinase Inhibition : Morpholine-containing compounds often target ATP-binding pockets in kinases. The dimethylphenyl group may stabilize hydrophobic interactions, as seen in kinase inhibitors like imatinib derivatives .
- Synthetic Challenges : The triazolo-pyrazine core requires multi-step synthesis, as seen in ’s triazine-pyrrolidine derivatives, which involve condensation and cyclization reactions .
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